- Preparation of peptide epoxides and peptide aziridines as enzyme inhibitors, especially N-terminal nucleophile hydrolase inhibitors, for treating diseases, World Intellectual Property Organization, , ,

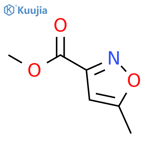

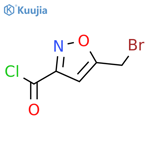

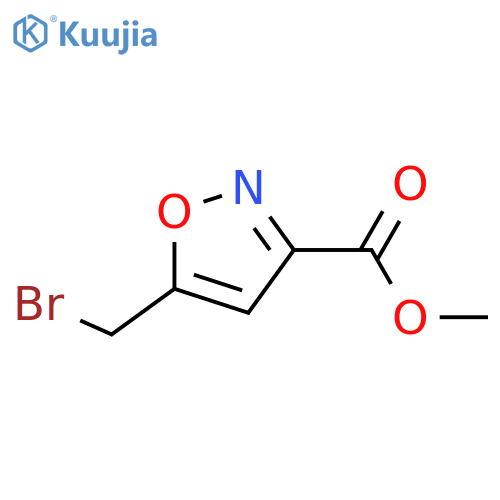

Cas no 95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate)

95312-27-9 structure

Nome do Produto:Methyl 5-(bromomethyl)isoxazole-3-carboxylate

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- 3-Isoxazolecarboxylic acid, 5-(bromomethyl)-, methyl ester

- methyl 5-(bromomethyl)isoxazole-3-carboxylate

- Methyl 5-bromomethylisoxazole-3-carboxylate

- 95312-27-9

- DB-320015

- AKOS026726768

- CS-W000435

- VDA31227

- methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate

- METHYL5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE

- EN300-54804

- SCHEMBL5243287

- Methyl 5-(bromomethyl)isoxazole-3-carboxylate

-

- MDL: MFCD11975679

- Inchi: 1S/C6H6BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h2H,3H2,1H3

- Chave InChI: ARDHGTWSZBQZMX-UHFFFAOYSA-N

- SMILES: O=C(C1C=C(CBr)ON=1)OC

Propriedades Computadas

- Massa Exacta: 218.95311g/mol

- Massa monoisotópica: 218.95311g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 3

- Complexidade: 153

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.1

- Superfície polar topológica: 52.3Ų

Propriedades Experimentais

- Densidade: 1.9±0.1 g/cm3

- Ponto de ebulição: 364.7±45.0 °C at 760 mmHg

- Ponto de Flash: 174.3±28.7 °C

- Pressão de vapor: 0.0±0.8 mmHg at 25°C

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303+H313+H333

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | M297018-100mg |

Methyl 5-(bromomethyl)isoxazole-3-carboxylate |

95312-27-9 | 100mg |

$ 295.00 | 2022-06-04 | ||

| Chemenu | CM424076-1g |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95%+ | 1g |

$769 | 2024-07-18 | |

| Enamine | EN300-54804-1.0g |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 1.0g |

$771.0 | 2023-02-10 | |

| Chemenu | CM424076-250mg |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95%+ | 250mg |

$286 | 2024-07-18 | |

| Enamine | EN300-54804-0.5g |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 0.5g |

$602.0 | 2023-02-10 | |

| 1PlusChem | 1P019XVC-250mg |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 250mg |

$210.00 | 2024-04-19 | |

| Aaron | AR019Y3O-100mg |

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 100mg |

$145.00 | 2025-02-08 | |

| A2B Chem LLC | AV42616-250mg |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 250mg |

$192.00 | 2024-07-18 | |

| 1PlusChem | 1P019XVC-5g |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 95% | 5g |

$1864.00 | 2023-12-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049838-5g |

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

95312-27-9 | 98% | 5g |

¥13566.00 | 2024-04-24 |

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt; overnight, 80 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 12 h, 80 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Referência

- Hydroxyl purine compounds as PDE2 or TNF-α inhibitors and their preparation, pharmaceutical compositions and use in the treatment of psoriatic arthritis, China, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 24 h, 80 °C

Referência

- Preparation of substituted nitrogen heterocycles as RIPK1 inhibitors useful in treatment of RIPK1-mediated diseases, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

Referência

- Preparation of quinazolinone derivatives as B-Raf inhibitors, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

Referência

- Synthesis of garugamblin-1, Tetrahedron, 1993, 49(22), 4893-900

Método de produção 6

Condições de reacção

Referência

- 4-Hydroxy-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and 4-hydroxy-2-alkyl-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, European Patent Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ; overnight, reflux

Referência

- Preparation of Epoxy-ketone peptides as proteasome inhibitors and antitumor agents, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 4 h, heated

Referência

- Aryl chain analogs of the biotin vitamers as potential herbicides. Part 3, Pest Management Science, 2007, 63(10), 974-1001

Método de produção 9

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; rt; overnight, 80 °C; cooled

Referência

- Compounds for enzyme inhibition, United States, , ,

Método de produção 10

Condições de reacção

Referência

- Medical use of hydroxyl purine compound, World Intellectual Property Organization, , ,

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Raw materials

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Preparation Products

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Literatura Relacionada

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate) Produtos relacionados

- 19788-35-3(methyl 5-methyl-1,2-oxazole-3-carboxylate)

- 22667-21-6(methyl 5-formylisoxazole-3-carboxylate)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 503537-97-1(4-bromooct-1-ene)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:95312-27-9)Methyl 5-(bromomethyl)isoxazole-3-carboxylate

Pureza:99%/99%/99%

Quantidade:250mg/1g/5g

Preço ($):236/634/2221